N-(3-chlorophenyl)-N'-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea
Description
The compound “N-(3-chlorophenyl)-N’-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea” is a complex organic molecule that contains several functional groups, including a urea group, a chlorophenyl group, a methylsulfonyl group, and a piperazinyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The urea group would likely form a planar structure, while the chlorophenyl, methylsulfonyl, and piperazinyl groups would add complexity to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The urea group could participate in reactions involving its nitrogen atoms, the chlorophenyl group could undergo reactions at the carbon-chlorine bond, and the methylsulfonyl and piperazinyl groups could also be involved in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the chlorophenyl group could increase its lipophilicity, while the urea group could form hydrogen bonds, affecting its solubility .Future Directions
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3S/c1-27(25,26)23-11-9-22(10-12-23)17-7-5-15(6-8-17)20-18(24)21-16-4-2-3-14(19)13-16/h2-8,13H,9-12H2,1H3,(H2,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONNABFAWYXDNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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